molecular formula C8H9Cl2NO2 B1510966 Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate CAS No. 24691-21-2

Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1510966
CAS No.: 24691-21-2
M. Wt: 222.07 g/mol
InChI Key: HVPSQDJWEZDWFW-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

Ethyl 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylate (Intermediate 2; 7.765 g, 0.03496 mol) was dissolved in MeOH (80 ml) and DCM (10 ml) and slowly added to a 70° C. solution of 2 N LiOH (105 ml, 0.21 mol). After 2 h, the reaction mixture was cooled to room temperature and then in an ice bath, followed by acidification with 2 N HCl. The mixture was stirred at 0° C. for 1 h, and a purple solid was filtered, washed with water and lyophilized overnight to give 4.314 g (0.0222 mol, 64% yield) of the desired product. MS (ES−): 192.13, 194.13 for C6H5Cl2NO2; NMR: 2.17 (s, 3H).
Quantity
7.765 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([O:11]CC)=[O:10].C(Cl)Cl.[Li+].[OH-].Cl>CO>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
7.765 g
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
105 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a purple solid was filtered
WASH
Type
WASH
Details
washed with water
WAIT
Type
WAIT
Details
lyophilized overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0222 mol
AMOUNT: MASS 4.314 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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